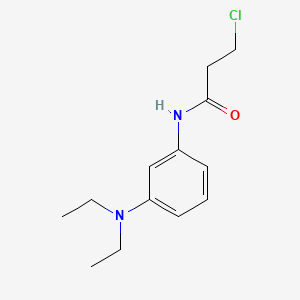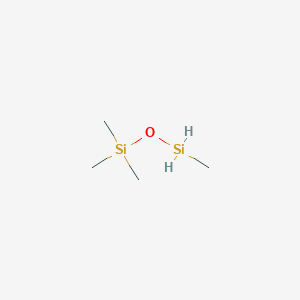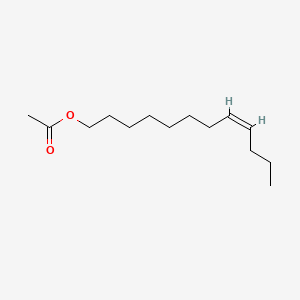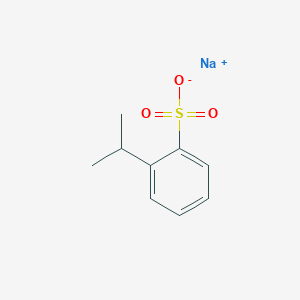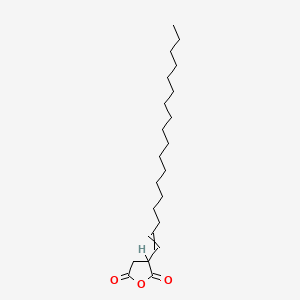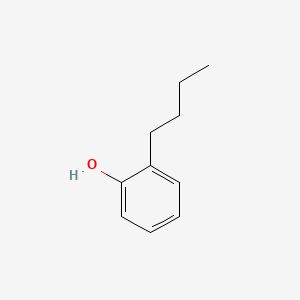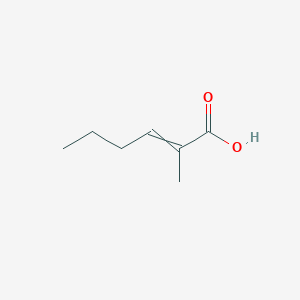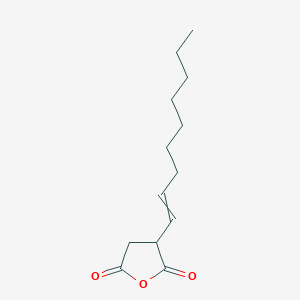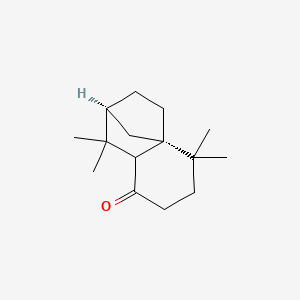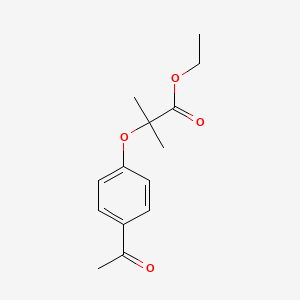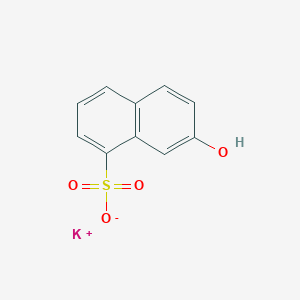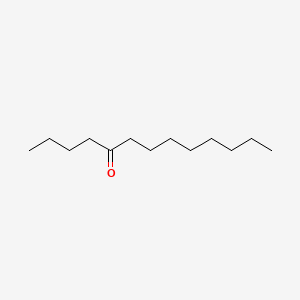![molecular formula C6H12O6Sb2 B7823594 2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane CAS No. 51138-28-4](/img/structure/B7823594.png)
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane is a complex organometallic compound featuring antimony atoms within its structure. This compound is notable for its unique bicyclic framework, which includes six oxygen atoms and two antimony atoms. It is primarily used in industrial applications, particularly as a catalyst in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane typically involves the reaction of antimony trichloride with ethylene glycol under controlled conditions. The reaction proceeds as follows:
Reactants: Antimony trichloride (SbCl3) and ethylene glycol (C2H6O2).
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The temperature is maintained around 100°C.
Procedure: Antimony trichloride is slowly added to ethylene glycol with continuous stirring. The mixture is then heated to the desired temperature and maintained for several hours until the reaction is complete.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced safety and efficiency measures. Large-scale reactors equipped with temperature and pressure controls are used to ensure consistent product quality. The purification process may involve additional steps such as filtration and drying under reduced pressure to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert antimony(V) back to antimony(III).
Substitution: The oxygen atoms in the bicyclic structure can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Nucleophiles: Halides (Cl-, Br-, I-) and other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield antimony(V) oxides, while reduction with sodium borohydride can regenerate the original antimony(III) compound.
Scientific Research Applications
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane has several applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of polyesters and other polymers.
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding metal-oxygen interactions.
Medicine: Research is ongoing into its potential use in antimony-based drugs, particularly for treating parasitic infections.
Industry: It is used in the production of flame retardants and as a stabilizer in certain plastic materials.
Mechanism of Action
The mechanism by which 2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane exerts its effects involves the coordination of antimony atoms with oxygen atoms in the bicyclic structure. This coordination facilitates various catalytic processes, particularly in polymerization reactions. The molecular targets and pathways involved include the activation of monomers and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
Antimony trioxide (Sb2O3): Used as a flame retardant and in the production of antimony-based compounds.
Antimony pentachloride (SbCl5): Used as a chlorinating agent and in organic synthesis.
Triphenylantimony (C18H15Sb): Used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane is unique due to its bicyclic structure with multiple oxygen atoms, which provides distinct catalytic properties not found in simpler antimony compounds. This structure allows for specific interactions with substrates, making it particularly effective in certain polymerization reactions.
Properties
CAS No. |
51138-28-4 |
|---|---|
Molecular Formula |
C6H12O6Sb2 |
Molecular Weight |
423.68 g/mol |
IUPAC Name |
2-[2-(1,3,2-dioxastibolan-2-yloxy)ethoxy]-1,3,2-dioxastibolane |
InChI |
InChI=1S/3C2H4O2.2Sb/c3*3-1-2-4;;/h3*1-2H2;;/q3*-2;2*+3 |
InChI Key |
JEPVJCOLPSALKN-UHFFFAOYSA-N |
SMILES |
C1CO[Sb]2OCCO[Sb](O1)OCCO2 |
Canonical SMILES |
C1CO[Sb](O1)OCCO[Sb]2OCCO2 |
physical_description |
Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7823514.png)
